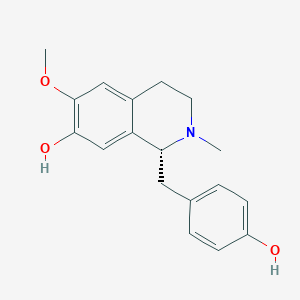

(R)-N-Methylcoclaurine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKVLBSSPUTWLV-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198974 | |

| Record name | (R)-N-Methylcoclaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5096-70-8 | |

| Record name | (-)-N-Methylcoclaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-N-Methylcoclaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-N-Methylcoclaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of R N Methylcoclaurine and Its Downstream Pathways

Early Stage Biosynthetic Precursors and Their Origins

The construction of the fundamental benzylisoquinoline skeleton of (R)-N-methylcoclaurine relies on the convergence of two pathways, both originating from L-tyrosine. oup.comoup.comfrontiersin.org This primary amino acid serves as the universal precursor, providing the carbon backbones for both the isoquinoline (B145761) and the benzyl (B1604629) portions of the final molecule.

The biosynthetic journey starts with L-tyrosine, an aromatic amino acid. researchgate.net It is converted into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgresearchgate.net

The formation of dopamine from L-tyrosine can proceed through a couple of enzymatic steps. A common route involves the hydroxylation of L-tyrosine to form 3,4-dihydroxy-L-phenylalanine (L-DOPA), a reaction catalyzed by enzymes like polyphenol oxidase (PPO) or tyrosine hydroxylase. youtube.comresearchgate.netnih.gov Subsequently, L-DOPA undergoes decarboxylation by L-tyrosine/L-DOPA decarboxylase (TYDC) to yield dopamine. researchgate.net

The second precursor, 4-HPAA, is also derived from L-tyrosine. This conversion involves a transamination reaction to form 4-hydroxyphenylpyruvate, followed by a decarboxylation step. researchgate.net Thus, both essential building blocks for the benzylisoquinoline core trace their origins back to L-tyrosine. oup.comoup.com

The first committed step in the biosynthesis of all benzylisoquinoline alkaloids is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde. nih.govresearchgate.netcardiff.ac.uk This crucial reaction forms the 1-benzylisoquinoline (B1618099) scaffold, yielding the intermediate norcoclaurine. researchgate.net Dopamine provides the isoquinoline "head" of the molecule, while 4-HPAA forms the benzyl "tail". oup.comoup.com The stereochemistry of the resulting norcoclaurine molecule is a critical determinant for all subsequent downstream pathways.

Enzymology of this compound Formation

The conversion of the initial precursors into this compound is orchestrated by a sequence of three key enzymes. These enzymes are responsible for the initial cyclization and subsequent methylations that define the core structure. The stereospecificity of these enzymes is paramount in directing the biosynthesis towards the (R)-configured alkaloids.

Norcoclaurine synthase (NCS) catalyzes the enantioselective Pictet-Spengler condensation of dopamine and 4-HPAA to form norcoclaurine. nih.govresearchgate.net For a long time, all identified NCS enzymes were found to be strictly (S)-selective, producing (S)-norcoclaurine, the precursor to alkaloids like morphine and berberine (B55584). acs.orgoup.comoup.com

However, recent research has unveiled the mechanism for (R)-BIA biosynthesis. acs.org Studies on the sacred lotus (B1177795) (Nelumbo nucifera) have identified NCS homologues that lack strict enantiospecificity, producing racemic (R,S)-norcoclaurine. nih.govresearchgate.net One study identified five NCS homologues in lotus, and characterization of one, NnNCS1, revealed its ability to produce (R)-norcoclaurine. acs.org This discovery was crucial in understanding how (R)-configured pathways are initiated. While some evidence suggests a non-enzymatic condensation may also occur to form a racemic mixture, the presence of these (R,S)-selective enzymes provides a direct biological route. nih.gov

| Enzyme Source | Substrates | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Thalictrum flavum | Dopamine, 4-HPAA | (S)-Norcoclaurine | Strictly stereoselective, forming only the (S)-enantiomer. Exhibits sigmoidal saturation kinetics for dopamine. | oup.comnih.gov |

| Coptis japonica | Dopamine, 4-HPAA | (S)-Norcoclaurine | Catalyzes the first committed step in BIA biosynthesis in this species. | biocyclopedia.com |

| Nelumbo nucifera (Sacred Lotus) | Dopamine, 4-HPAA | (R,S)-Norcoclaurine | Identified NCS homologues (e.g., NnNCS1) that are not enantioselective, providing the entry point to (R)-BIA biosynthesis. | acs.orgnih.gov |

Following the formation of norcoclaurine, the next step is a methylation reaction catalyzed by norcoclaurine 6-O-methyltransferase (6OMT). This enzyme transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group of norcoclaurine, yielding coclaurine (B195748). frontiersin.orgbiocyclopedia.com

| Enzyme Source | Substrate | Product | Optimal pH | Optimal Temp. | Km (μM) | Reference |

|---|---|---|---|---|---|---|

| Thalictrum flavum | (S)-Norcoclaurine | (S)-Coclaurine | N/A | N/A | N/A | nih.gov |

| Coptis japonica | (S)-Norcoclaurine | (S)-Coclaurine | N/A | N/A | N/A | nih.gov |

| Stephania tetrandra (St6OMT2) | (S)-Norcoclaurine | (S)-Coclaurine | 6.0 | 30°C | 28.2 | frontiersin.org |

| Nelumbo nucifera (NnOMT1) | (R,S)-Norcoclaurine | (R,S)-Coclaurine | N/A | N/A | 20 | nih.govbiocrick.com |

The final enzymatic step in the formation of this compound is the N-methylation of (R)-coclaurine. This reaction is catalyzed by coclaurine N-methyltransferase (CNMT), which, like 6OMT, uses S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govresearchgate.net The enzyme transfers a methyl group to the secondary amine of the coclaurine molecule, forming the tertiary amine of N-methylcoclaurine. biocyclopedia.comnih.gov

This step is crucial as N-methylcoclaurine serves as a key branch-point intermediate for the biosynthesis of more complex aporphine (B1220529) and bisbenzylisoquinoline alkaloids. mdpi.com Structural and functional studies of CNMT reveal that it belongs to the class I methyltransferase family with a typical Rossmann fold for SAM binding. nih.gov Importantly, some CNMT enzymes exhibit little stereoselectivity and can effectively methylate both (S)- and (R)-coclaurine. nih.gov This enzymatic promiscuity is essential in pathways like that of the sacred lotus, where (R)-coclaurine is the preferred substrate that must be converted to this compound to proceed towards the synthesis of (R,R)-configured bisbenzylisoquinoline alkaloids. nih.gov

| Enzyme Source | Substrate(s) | Product | Key Findings | Reference |

|---|---|---|---|---|

| Coptis japonica | (S)-Coclaurine | (S)-N-Methylcoclaurine | Key enzyme in the pathway to (S)-reticulene. | biocyclopedia.comnih.gov |

| Thalictrum flavum | (S)-Coclaurine | (S)-N-Methylcoclaurine | Shows little stereoselectivity and can methylate both (S)- and (R)-coclaurine. | nih.gov |

| Stephania intermedia (SiCNMT1, 2, 3) | (R)-Coclaurine | This compound | SiCNMT2 can further methylate this compound to (R)-magnocurarine. | biocrick.com |

| Nelumbo nucifera (NnCNMT1) | (R)-Coclaurine (inferred) | This compound | Catalytic activity is a critical step as N-methylcoclaurine is a key branch point. | nih.govmdpi.com |

Coclaurine N-Methyltransferase (CNMT) Mechanisms

Stereospecificity and Substrate Preference in N-Methylation

The N-methylation of coclaurine to form N-methylcoclaurine is a critical step catalyzed by the enzyme coclaurine N-methyltransferase (CNMT). nih.govwikipedia.org This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor. wikipedia.orgnih.gov Research has shown that the stereochemistry of the coclaurine substrate significantly influences the biosynthetic pathways.

In cell cultures of Berberis stolonifera, feeding experiments demonstrated a clear preference for the (R)-enantiomer in the formation of bisbenzylisoquinoline alkaloids. uchile.cl this compound showed the highest relative incorporation into the dimer berbamunine (B191780) (29%), substantially higher than (S)-N-methylcoclaurine (2.4%). uchile.cl This suggests that while CNMT may act on both enantiomers, the downstream dimerization pathway is highly stereoselective for (R)-configured substrates. uchile.cl

Conversely, (S)-coclaurine and (S)-N-methylcoclaurine are efficiently channeled towards the protoberberine alkaloid pathway, indicating that the C-3' hydroxylation leading to (S)-reticuline competes with the dimerization pathway for these (S)-configured substrates. uchile.cl Some N-methyltransferases (NMTs) in plants may lack strict stereospecificity, but the initial formation of the precursor (S)-norcoclaurine by norcoclaurine synthase is exclusively stereoselective. nih.gov

The substrate scope of CNMT can be broad. Studies on recombinant CNMT from Coptis japonica revealed its ability to methylate not only (S)-coclaurine but also other related tetrahydroisoquinoline structures, such as norreticuline (B8769265) and 6-O-methylnorlaudanosoline. nih.gov This relaxed substrate specificity allows the enzyme to participate in varied metabolic contexts. nih.gov

Table 1: Substrate Preference in N-Methylation and Downstream Pathways

Comparative incorporation of (R)- and (S)-N-Methylcoclaurine into different alkaloid classes in Berberis stolonifera cell cultures.

| Substrate | Primary Downstream Pathway | Relative Incorporation into Berbamunine (%) | Note |

|---|---|---|---|

| This compound | Bisbenzylisoquinoline Alkaloids | 29.0 | Demonstrates high stereospecificity of the dimerization pathway. uchile.cl |

| (S)-N-Methylcoclaurine | Protoberberine Alkaloids (via Reticuline) | 2.4 | Shows competition with the pathway leading to reticuline (B1680550). uchile.cl |

Functional Characterization of Specific CNMT Isoforms

Coclaurine N-methyltransferase (CNMT) is a key enzyme that installs the N-methyl group essential for the bioactivity of many benzylisoquinoline alkaloids (BIAs). nih.gov Several isoforms of CNMT have been cloned and characterized from various BIA-producing plant species, revealing insights into their specific roles.

In Coptis japonica, a well-studied medicinal plant, CNMT was identified and its corresponding cDNA was isolated. nih.gov The recombinant C. japonica CNMT, when expressed in E. coli, was shown to have broad substrate specificity. nih.gov It efficiently catalyzes the N-methylation of (S)-coclaurine but also accepts other 1-benzylisoquinoline precursors like norreticuline. nih.gov This functional flexibility suggests its central role in routing intermediates into the main BIA pathway. nih.gov

Structural studies of C. japonica CNMT revealed a classic Class I methyltransferase fold. researchgate.net Mutagenesis and substrate docking studies have helped to define the active site architecture, providing a basis for understanding its substrate recognition and for potential future enzyme engineering. nih.govresearchgate.net The enzyme's ability to accept various natural and synthetic substrates highlights its biocatalytic potential. nih.gov The characterization of CNMT isoforms is crucial for understanding the regulation and evolution of N-methylation in specialized plant metabolism. nih.govmdpi.com

Divergent Biosynthetic Fates of this compound

Following its formation, this compound stands at a metabolic crossroads, where it can be directed toward two major and distinct classes of alkaloids: the monomeric reticuline-derived alkaloids or the dimeric bisbenzylisoquinoline alkaloids.

Pathways to (S)-Reticuline

The conversion of (S)-N-methylcoclaurine to the central BIA intermediate (S)-reticuline involves two sequential enzymatic reactions: a hydroxylation followed by an O-methylation. frontiersin.orgbiocyclopedia.com

The first step in the pathway to reticuline is the 3'-hydroxylation of (S)-N-methylcoclaurine. nih.gov This reaction is catalyzed by (S)-N-methylcoclaurine 3'-hydroxylase (NMCH), a cytochrome P450-dependent monooxygenase belonging to the CYP80B family. nih.govnih.gov This enzyme introduces a hydroxyl group onto the 3' position of the benzyl ring of N-methylcoclaurine, a critical step that creates the substrate for the subsequent methylation. biocyclopedia.comnih.gov

The enzyme, designated CYP80B1, was first isolated from methyl jasmonate-induced cell cultures of the California poppy (Eschscholzia californica). nih.gov Functional expression in yeast and insect cells confirmed its specific activity, showing it exclusively hydroxylates (S)-N-methylcoclaurine with a pH optimum of 7.5 and a Km of 15 µM. nih.gov The expression of the gene encoding CYP80B1 is inducible by signaling molecules like methyl jasmonate, indicating its role in the plant's defense response. nih.gov

Interestingly, while most characterized CYP80B enzymes require the N-methyl group for activity, a CYP80B from Stephania tetrandra has been identified that can hydroxylate both N-methylcoclaurine and its precursor, coclaurine, demonstrating expanded substrate selectivity. nih.gov The 3'-hydroxylation step is a crucial branch point, committing the precursor to the biosynthesis of a vast array of alkaloids derived from reticuline, including morphine and berberine. nih.govresearchgate.net

The final step in the synthesis of (S)-reticuline is the methylation of the 4'-hydroxyl group of 3'-hydroxy-N-methylcoclaurine. frontiersin.org This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent enzyme 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). nih.govelsevierpure.com The action of 4'OMT yields the pivotal, triple-methylated intermediate (S)-reticuline, from which numerous BIA branch pathways diverge. frontiersin.org

Table 2: Key Enzymes in the Conversion of (S)-N-Methylcoclaurine to (S)-Reticuline

Summary of the enzymes, their functions, and substrates in the biosynthesis of (S)-Reticuline.

| Enzyme | Enzyme Class | Substrate | Product | Function |

|---|---|---|---|---|

| N-Methylcoclaurine 3′-Hydroxylase (NMCH/CYP80B) | Cytochrome P450 Monooxygenase | (S)-N-Methylcoclaurine | (S)-3'-Hydroxy-N-methylcoclaurine | Catalyzes the 3'-hydroxylation of the benzyl ring. nih.govnih.gov |

| 3′-Hydroxy-N-methylcoclaurine 4′-O-Methyltransferase (4′OMT) | O-Methyltransferase | (S)-3'-Hydroxy-N-methylcoclaurine | (S)-Reticuline | Catalyzes the final 4'-O-methylation to produce reticuline. frontiersin.orgelsevierpure.com |

Formation of Bisbenzylisoquinoline Alkaloids

The second major fate of this compound is its involvement in the formation of bisbenzylisoquinoline (BBIQ) alkaloids. These complex molecules are formed through the oxidative dimerization of two 1-benzylisoquinoline units. uchile.cl The biosynthesis of the BBIQ alkaloid tetrandrine (B1684364) in Cocculus laurifolius, for example, occurs via the oxidative coupling of this compound units. ias.ac.in

Feeding studies have shown that stereospecificity is crucial in this pathway. In Berberis cell cultures, this compound is a far more efficient precursor for BBIQ alkaloids than its (S)-enantiomer. uchile.cl This dimerization is catalyzed by specific cytochrome P450 enzymes, such as those from the CYP80A subfamily. For instance, CYP80A1 (berbamunine synthase) from Berberis stolonifera catalyzes the C-O phenol (B47542) coupling of two 1-benzylisoquinoline molecules. mdpi.com Similarly, in the sacred lotus (Nelumbo nucifera), a CYP80A enzyme has been found to catalyze the C-O coupling of both (R)- and (S)-N-methylcoclaurine to produce BBIQs with different linkages. researchgate.net This highlights that this compound serves as a direct and stereospecifically preferred precursor for a significant branch of dimeric alkaloids, distinct from the pathway leading to reticuline and its derivatives. uchile.clresearchgate.net

Berbamunine Synthase (CYP80A) Catalysis and Phenol Coupling

The formation of bisbenzylisoquinoline alkaloids from this compound is initiated by an intermolecular C-O phenol coupling reaction. This key step is catalyzed by berbamunine synthase, a cytochrome P450-dependent oxidase belonging to the CYP80A subfamily. researchgate.net First identified in Berberis stolonifera cell cultures, berbamunine synthase (CYP80A1) facilitates the regio- and stereoselective formation of a carbon-oxygen ether bridge between two N-methylcoclaurine monomers. researchgate.netresearchgate.net

The catalytic mechanism of CYP80A1 involves the oxidative coupling of the phenolic rings of two N-methylcoclaurine molecules. Specifically, it creates a tail-to-tail (C4′–O–C3′) diaryl ether bond. nih.gov This type of reaction is an unusual function for a cytochrome P450 enzyme, as it acts as an oxidase, catalyzing the phenol coupling without incorporating activated oxygen into the final product. researchgate.net In sacred lotus (Nelumbo nucifera), an enzyme designated NnCYP80Q2 has been identified that also catalyzes the formation of bisbenzylisoquinoline alkaloids, but through a head-to-tail coupling mechanism. nih.gov Another study on N. nucifera found that the enzyme NnCYP80A can catalyze C-O coupling in both (R)- and (S)-N-methylcoclaurine to produce dimers with three different types of linkages. researchgate.netresearchgate.net

| Enzyme | Family | Substrate(s) | Product Type | Coupling Type | Source Organism |

| Berbamunine Synthase | CYP80A1 | This compound, (S)-N-Methylcoclaurine | Bisbenzylisoquinoline | C4′–O–C3′ (tail-to-tail) | Berberis stolonifera |

| NnCYP80Q2 | CYP80 | This compound | Bisbenzylisoquinoline | Head-to-tail | Nelumbo nucifera |

| NnCYP80A | CYP80 | This compound, (S)-N-Methylcoclaurine | Bisbenzylisoquinoline | Various C-O linkages | Nelumbo nucifera |

Stereochemical Considerations in Dimerization

The stereochemistry of the N-methylcoclaurine substrates is a determining factor in the structure of the resulting bisbenzylisoquinoline alkaloid. Berbamunine synthase (CYP80A1) from B. stolonifera exhibits a degree of substrate flexibility, accepting both (R)- and (S)-N-methylcoclaurine. researchgate.net This allows for the formation of different diastereomeric products depending on the combination of monomers that are coupled.

Research has shown that CYP80A1 can catalyze the coupling of:

Two molecules of this compound. nih.gov

One molecule of this compound and one molecule of (S)-N-methylcoclaurine. researchgate.netnih.gov

One molecule of (S)-coclaurine and one molecule of this compound. nih.gov

Feeding studies with labeled precursors in B. stolonifera cell cultures confirmed that this compound is the most efficiently incorporated precursor for bisbenzylisoquinoline alkaloids. uchile.cl While the enzyme can utilize the (S)-enantiomer, pathways leading to other alkaloids, such as protoberberines, compete for the (S)-N-methylcoclaurine pool. uchile.cl In contrast, the enzymes in sacred lotus, such as NnCYP80Q2, appear to have a stricter requirement, necessitating at least one molecule of this compound for the reaction to proceed. nih.gov The major bisbenzylisoquinoline alkaloids in sacred lotus are found in the (R,R) configuration. nih.gov

Specific Bisbenzylisoquinoline Product Formations (e.g., Berbamunine, Guattegaumerine (B1218701), Nelumboferine, Isoliensinine)

The combination of different stereoisomers of N-methylcoclaurine leads to a variety of specific bisbenzylisoquinoline products.

Guattegaumerine : This alkaloid is the product of the oxidative coupling of two this compound monomers, resulting in an (R,R) dimer. pnas.orgresearchgate.net

Berbamunine : This is a diastereomeric alkaloid formed from the coupling of one this compound monomer with one (S)-N-methylcoclaurine monomer, creating an (R,S) dimer. researchgate.netpnas.orgresearchgate.net

Nelumboferine : In sacred lotus, the enzyme NnCYP80Q2 catalyzes the head-to-tail formation of nelumboferine from this compound. nih.gov Nelumboferine is considered a precursor to other bisbenzylisoquinoline alkaloids in this plant. researchgate.net It is derived from the coupling of two N-methylcoclaurine units. researchgate.netmaxapress.com

Isoliensinine (B150267) and Liensinine (B1675319) : These alkaloids are also prominent in sacred lotus and are formed from nelumboferine. maxapress.com The conversion of nelumboferine to isoliensinine or liensinine occurs through methylation by specific O-methyltransferases (OMTs). researchgate.net Further methylation of these compounds can lead to the fully methylated product, neferine. researchgate.net

| Precursor(s) | Enzyme (Organism) | Product | Stereochemistry |

| 2 x this compound | CYP80A1 (B. stolonifera) | Guattegaumerine | (R,R) |

| 1 x this compound, 1 x (S)-N-Methylcoclaurine | CYP80A1 (B. stolonifera) | Berbamunine | (R,S) |

| This compound | NnCYP80Q2 (N. nucifera) | Nelumboferine | (R,R) |

| Nelumboferine | O-Methyltransferase (N. nucifera) | Isoliensinine / Liensinine | (R,R) |

Aporphine Alkaloid Biosynthesis

In addition to dimerization, this compound can undergo an intramolecular cyclization to form the tetracyclic core structure of aporphine alkaloids. This pathway represents a significant metabolic branch point, leading to compounds with distinct pharmacological profiles.

Corytuberine (B190840) Synthase (CYP80G) and C-C Coupling Reactions

The key reaction in aporphine biosynthesis is an intramolecular C-C phenol coupling, which is catalyzed by enzymes from the CYP80G family. nih.gov In Coptis japonica, corytuberine synthase (CYP80G2) catalyzes the direct C-C phenol coupling of (S)-reticuline to form (S)-corytuberine. nih.govacs.org However, in plants like sacred lotus where (R)-configured alkaloids predominate, CYP80G orthologs stereospecifically convert this compound into proaporphine alkaloids. nih.gov

This reaction forms a new carbon-carbon bond between the isoquinoline and benzyl portions of the this compound molecule, creating the characteristic fused ring system of the aporphine core. acs.orgnih.gov Studies on wounded lotus leaves have shown a strong correlation between the expression of CYP80G2 and the accumulation of aporphine alkaloids. nih.gov The lotus CYP80G enzyme (NnCYP80G) has been shown to be stereospecific for (R)-substrates. nih.govresearchgate.net It catalyzes the conversion of this compound to the proaporphine alkaloid glaziovine, which is a precursor to other aporphines. nih.gov

Specific Aporphine Product Formations (e.g., Nuciferine (B1677029), Nornuciferine, Asimilobine (B125701), Pronuciferine)

Following the initial C-C coupling, a series of enzymatic modifications lead to the formation of specific aporphine alkaloids.

Pronuciferine : This proaporphine alkaloid is a key intermediate in sacred lotus. It is formed by the methylation of glaziovine, which is the direct product of the CYP80G-catalyzed cyclization of this compound. nih.gov Pronuciferine is the most abundant proaporphine in sacred lotus and is the presumed precursor to nuciferine. nih.govnih.govresearchgate.net

Nuciferine : Nuciferine is a major aporphine alkaloid in lotus leaves. taylorandfrancis.com Its biosynthesis is thought to proceed from pronuciferine, although the exact enzymatic steps for this conversion are not fully elucidated. nih.govresearchgate.net It is structurally characterized as a 1,2-dimethoxyaporphine. wikipedia.org

Nornuciferine : This compound is closely related to nuciferine and is also a major alkaloid in lotus. acs.orgnih.gov It is likely formed through demethylation of nuciferine or from a parallel pathway.

Asimilobine : While the specific pathway from this compound is less detailed in the provided context, asimilobine is another aporphine alkaloid whose biosynthesis would follow the general pathway of intramolecular C-C coupling.

The biosynthesis of these compounds highlights the role of subsequent tailoring enzymes, such as methyltransferases, that modify the core aporphine structure created by CYP80G. nih.gov

Other Alkaloid Branch Points and Products (e.g., Magnocurarine)

This compound also serves as a precursor for other types of alkaloids beyond bisbenzylisoquinolines and aporphines. One such example is the quaternary amine product, magnocurarine (B150353). The biosynthesis of magnocurarine involves the double N-methylation of (R)-coclaurine, with this compound being the intermediate. nih.gov An enzyme from Sinomenium acutum, SiCNMT2, has been shown to catalyze both the single N-methylation of (R)-coclaurine to yield this compound and the subsequent second N-methylation to produce magnocurarine. nih.govnih.gov This demonstrates another metabolic fate for the this compound intermediate, leading to the formation of quaternary alkaloids.

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound and its downstream metabolites is tightly regulated at multiple levels, from the genes encoding the biosynthetic enzymes to the subcellular localization of the metabolic machinery.

The biosynthesis of this compound begins with the condensation of two tyrosine-derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), and proceeds through a series of enzymatic steps. nih.gov The genes encoding the enzymes responsible for these transformations have been identified and characterized in several BIA-producing plants. nih.govsemanticscholar.org

The initial committed step is catalyzed by norcoclaurine synthase (NCS) , which facilitates the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. nih.govcardiff.ac.uk Subsequently, a series of methyltransferases and a cytochrome P450 monooxygenase are involved in the conversion of (S)-norcoclaurine to the central intermediate (S)-reticuline. From (S)-coclaurine, the pathway to this compound involves the action of coclaurine N-methyltransferase (CNMT) . nih.gov In some species, pathways exist that predominantly produce the (R)-enantiomer from the start. researchgate.net

Key enzymes in the pathway leading to and from this compound include:

Norcoclaurine synthase (NCS): Catalyzes the first committed step in BIA biosynthesis. researchgate.net

Norcoclaurine 6-O-methyltransferase (6OMT): Methylates the 6-hydroxyl group of norcoclaurine. frontiersin.org

Coclaurine N-methyltransferase (CNMT): Catalyzes the N-methylation of coclaurine to produce N-methylcoclaurine. biocrick.com

(S)-N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B1): A cytochrome P450 enzyme that hydroxylates the 3' position of (S)-N-methylcoclaurine. nih.gov

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): Catalyzes the final methylation step to produce (S)-reticuline. researchgate.net

The characterization of these enzymes has been crucial for understanding the stereochemistry and diversification of BIA pathways. nih.gov For instance, studies on CNMT have revealed its ability to accept both (S)- and (R)-enantiomers of coclaurine, although with varying efficiencies, highlighting its role as a potential control point for stereoisomer production. nih.gov

| Enzyme | Abbreviation | Function | Gene/Allele Examples |

| Norcoclaurine synthase | NCS | Condensation of dopamine and 4-HPAA | TfNCS |

| Norcoclaurine 6-O-methyltransferase | 6OMT | 6-O-methylation of norcoclaurine | Cj6OMT |

| Coclaurine N-methyltransferase | CNMT | N-methylation of coclaurine | GfCNMT, CjCNMT |

| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH, CYP80B1 | 3'-hydroxylation of (S)-N-methylcoclaurine | EcCYP80B1 |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | 4'-O-methylation of 3'-hydroxy-N-methylcoclaurine | Cj4'OMT |

The expression of genes encoding BIA biosynthetic enzymes is orchestrated by various transcription factors (TFs). frontiersin.orgresearchgate.net These regulatory proteins bind to specific cis-acting elements in the promoter regions of their target genes, thereby activating or repressing transcription. nih.gov Several families of TFs have been implicated in the regulation of alkaloid biosynthesis, including AP2/ERF, bHLH, WRKY, and MYB. nih.govfrontiersin.org

In the context of BIA biosynthesis, WRKY transcription factors have been shown to play a significant role. plos.org For example, the PsWRKY transcription factor from Papaver somniferum can bind to the W-box element found in the promoters of BIA pathway genes, such as the one for tyrosine decarboxylase (TYDC). plos.org The jasmonate signaling pathway is a key upstream regulator, often inducing the expression of these TFs in response to environmental stresses or developmental cues. kyoto-u.ac.jpzlibrary.to The interplay between different TF families, such as the formation of MYB-bHLH-WD40 complexes, can lead to a fine-tuned regulation of the metabolic pathway. researchgate.net

| Transcription Factor Family | Role in BIA Biosynthesis | Known Examples |

| WRKY | Transcriptional activation of biosynthetic genes | PsWRKY, CjWRKY1 |

| AP2/ERF | Regulation of alkaloid biosynthesis | - |

| bHLH | Regulation of alkaloid biosynthesis | EcbHLH1 |

| MYB | Component of regulatory complexes | - |

The biosynthesis of this compound and other BIAs is often restricted to specific tissues and cell types within the plant. nih.govbiorxiv.org This spatial organization is a hallmark of specialized metabolism and is achieved through the differential expression of biosynthetic genes. nih.govresearchgate.net In opium poppy (Papaver somniferum), for instance, a complex interplay between different cell types in the phloem is observed. researchgate.netnih.gov

Immunofluorescence labeling and in situ hybridization studies have revealed that the transcripts for many BIA biosynthetic enzymes are localized to companion cells, while the enzymes themselves are found in the adjacent sieve elements. scispace.com Further downstream steps in pathways like morphine biosynthesis occur in laticifers, specialized cells that are in close proximity to the sieve elements. nih.govnih.gov This cellular division of labor necessitates the transport of pathway intermediates between different cell types. nih.gov

In other plants, such as Coptis species, the expression of BIA biosynthetic genes is highest in the roots and rhizomes, with lower expression levels in the leaves. frontiersin.org This organ-specific expression pattern correlates with the accumulation of the final alkaloid products in these tissues. Single-cell RNA sequencing has provided even greater resolution, revealing that different steps of a biosynthetic pathway can be sequentially expressed in distinct cell types within an organ. biorxiv.org

| Plant Species | Tissue/Organ | Key Findings |

| Papaver somniferum | Phloem (Companion cells, Sieve elements), Laticifers | Transcripts in companion cells, enzymes in sieve elements, later pathway steps in laticifers. nih.govnih.gov |

| Coptis species | Roots, Rhizomes, Leaves | Highest gene expression in roots and rhizomes. frontiersin.org |

| Catharanthus roseus | Leaves, Roots | Sequential expression of pathway genes in distinct cell types. biorxiv.org |

Metabolic flux through the this compound pathway is controlled by a variety of mechanisms to ensure the efficient production of downstream alkaloids while balancing the metabolic load on the cell. wikipedia.orgnih.gov One key aspect of this regulation is the activity of rate-limiting enzymes. nih.gov Overexpression or downregulation of genes encoding these enzymes can significantly alter the accumulation of specific alkaloids. isical.ac.in

Metabolic engineering strategies often target these rate-limiting steps to enhance the production of desired compounds. mdpi.com For example, increasing the expression of an enzyme that pulls intermediates from a branch point can redirect metabolic flux towards a specific downstream pathway. nih.gov Conversely, blocking competing pathways can increase the availability of precursors for the desired product. wikipedia.org The dynamic control of enzyme expression and the assembly of enzymes into metabolic complexes or "metabolons" can also enhance pathway efficiency by channeling substrates between active sites. nih.gov

The biosynthesis of this compound and its derivatives is not only compartmentalized at the tissue and organ level but also within the cell. nih.gov Different enzymatic steps can be localized to specific subcellular organelles, creating distinct microenvironments that can facilitate reactions and sequester potentially toxic intermediates. scispace.com

In the context of BIA biosynthesis, evidence suggests the involvement of the cytoplasm and specialized vesicles. scispace.com For example, in Berberis cell cultures, the berberine bridge enzyme (BBE), a key enzyme in the downstream pathway from (S)-reticuline, is localized to a specific type of vesicle. scispace.com This subcellular sequestration is thought to play a role in trafficking intermediates and protecting the cell from the reactivity of certain alkaloid products. The transport of intermediates across organellar membranes is an active process, often requiring specific transporter proteins. nih.gov This intricate subcellular organization underscores the complexity of metabolic regulation in plants. nih.govnih.gov

Methodologies for Research on R N Methylcoclaurine

Isolation and Purification Techniques from Natural Sources

The extraction and purification of (R)-N-Methylcoclaurine from plants, where it often exists in complex mixtures, require sophisticated and optimized techniques to ensure high purity and yield.

Advanced Extraction Protocols and Optimization

Traditional solvent extraction methods are often enhanced by modern techniques to improve efficiency, reduce solvent consumption, and minimize the degradation of the target compound. Advanced protocols such as Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) are increasingly employed for the isolation of isoquinoline (B145761) alkaloids. nih.govacs.orgnih.gov

Supercritical Fluid Extraction (SFE) utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as the extraction solvent. Due to its gas-like and liquid-like properties, supercritical CO₂ can effuse through plant material and dissolve the target compounds. bbk.ac.uk For polar alkaloids like this compound, the polarity of the supercritical fluid is often increased by adding a co-solvent, such as ethanol or methanol. researchgate.netnih.gov Optimization of SFE involves careful control of pressure, temperature, and co-solvent percentage to maximize the extraction yield. For instance, studies on related alkaloids have shown that optimal conditions often involve high pressures (e.g., 300 bar) and moderate temperatures (e.g., 60 °C) with ethanol as a co-solvent. bbk.ac.uk

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, which accelerates the extraction process. ubc.ca This technique offers advantages such as shorter extraction times, reduced solvent usage, and higher extraction rates compared to conventional methods. nih.gov The choice of solvent is critical, with mixtures like methanol-water-HCl being effective for isoquinoline alkaloids. chim.it Optimal MAE conditions for alkaloids have been reported at temperatures around 60°C for very short durations, sometimes as little as 5 minutes. chim.it

Ultrasound-Assisted Extraction (UAE) , or sonication, uses the mechanical effects of acoustic cavitation to disrupt cell walls and enhance mass transfer from the plant material to the solvent. nih.govresearchgate.net This method is known for its efficiency at lower temperatures, which helps in preventing the degradation of thermolabile compounds. escholarship.org Studies have shown that UAE can significantly improve extraction yields compared to conventional methods, sometimes by a factor of 1.5 to 2.2. nih.gov The optimization of UAE involves factors like ultrasound frequency, extraction time, and solvent composition. nih.gov

Table 1: Comparison of Advanced Extraction Protocols for Isoquinoline Alkaloids

| Technique | Principle | Typical Solvents | Key Optimization Parameters | Advantages |

|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | Supercritical CO₂ with polar co-solvents (e.g., ethanol, methanol). researchgate.net | Pressure, Temperature, Co-solvent concentration, Flow rate. nih.govmdpi.com | Environmentally friendly, High selectivity, No residual organic solvents. bbk.ac.ukresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant matrix. ubc.ca | Polar solvents (e.g., methanol, ethanol, water mixtures). chim.it | Microwave power, Temperature, Extraction time, Solvent choice. | Shorter extraction time, Reduced solvent consumption, Higher extraction rate. nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.gov | Various organic solvents and aqueous solutions. | Ultrasound frequency, Power intensity, Temperature, Extraction time. nih.gov | High efficiency at low temperatures, Reduced processing time. nih.govescholarship.org |

Chromatographic Purification Strategies

Following extraction, the crude extract containing this compound must be purified. This is typically achieved through various chromatographic techniques that separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of isoquinoline alkaloids. Reversed-phase columns, such as C18, are commonly used. The mobile phase composition is critical for achieving good separation. A typical mobile phase might consist of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., ammonium acetate) with the pH adjusted to control the ionization of the alkaloids. Gradient elution, where the solvent composition is changed over time, is often employed to resolve complex mixtures.

Fast Centrifugal Partition Chromatography (FCPC) is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. In FCPC, a two-phase solvent system is used, and the separation is based on the partitioning of the solutes between the two liquid phases. For the isolation of benzylisoquinoline alkaloids, a solvent system such as chloroform/methanol/0.3 M hydrochloric acid has been used successfully.

Preparative Thin-Layer Chromatography (Prep-TLC) is a simple and cost-effective method for purifying small quantities of compounds. In Prep-TLC, the sample is applied as a band onto a thick layer of adsorbent (e.g., silica gel) on a glass plate. The plate is then developed in a suitable solvent system. After development, the bands corresponding to the desired compound are visualized (e.g., under UV light), scraped from the plate, and the compound is eluted from the adsorbent with a polar solvent.

Table 2: Chromatographic Purification Strategies for Isoquinoline Alkaloids

| Technique | Stationary Phase | Typical Mobile Phase/Solvent System | Principle of Separation |

|---|---|---|---|

| HPLC | Reversed-phase C18 silica gel. | Gradient of acetonitrile/methanol and aqueous buffer (e.g., ammonium acetate). | Differential partitioning based on polarity. |

| FCPC | Liquid (no solid support). | Biphasic solvent systems (e.g., chloroform/methanol/aq. HCl). | Differential partitioning between two immiscible liquid phases. |

| Preparative TLC | Silica gel 60 on glass plates. | Mixtures of non-polar and polar solvents (e.g., n-heptane-dichloromethane-ethyl acetate). | Differential adsorption and partitioning on a solid support. |

Synthetic Approaches and Analog Preparation

The chemical synthesis of this compound is essential for confirming its structure, for providing material for biological studies when natural sources are scarce, and for creating analogs to probe biological mechanisms.

Total Synthesis Routes for this compound

Several strategies have been developed for the total synthesis of the N-methylcoclaurine scaffold.

The Bischler-Napieralski reaction is a classic method for constructing the dihydroisoquinoline core. This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting 3,4-dihydroisoquinoline is then reduced to the tetrahydroisoquinoline. Subsequent N-methylation and deprotection steps yield N-methylcoclaurine.

A more contemporary approach is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydroisoquinoline ring directly. This method is often more efficient than the Bischler-Napieralski route. For N-methylcoclaurine, this would typically involve reacting a protected dopamine (B1211576) derivative with a phenylacetaldehyde derivative.

Another reported synthesis involves the reduction of a urethane derivative of dibenzylcoclaurine using lithium aluminum hydride (LiAlH₄), followed by hydrogenolysis to remove the benzyl (B1604629) protecting groups, yielding N-methylcoclaurine.

Asymmetric Synthesis and Enantioselective Methodologies

Producing the specific (R)-enantiomer of N-Methylcoclaurine requires asymmetric synthesis techniques.

Noyori-type asymmetric hydrogenation is a powerful method for the enantioselective reduction of the C=N bond in dihydroisoquinolines formed from the Bischler-Napieralski reaction. This reaction typically employs ruthenium catalysts with chiral ligands, such as BINAP, to achieve high enantioselectivity.

An enantioselective Pictet-Spengler reaction can be achieved using a chiral catalyst. For instance, a chiral phosphoric acid like (R)-TRIP has been used to catalyze the condensation, providing access to (R)-tetrahydroisoquinolines with high enantiomeric excess.

The use of chiral auxiliaries is another common strategy. A chiral auxiliary, such as (R)-phenylglycinol, can be attached to one of the reactants to direct the stereochemical outcome of a key bond-forming step. After the desired stereocenter is established, the auxiliary is removed.

Preparation of Structurally Modified Analogs for Mechanistic Studies

To investigate the structure-activity relationships (SAR) and the mechanisms of action of enzymes involved in BIA biosynthesis, structurally modified analogs of this compound are synthesized.

N-substituted analogs can be prepared by modifying the N-methyl group. For example, other N-alkyl or N-aryl groups can be introduced. A common method to form N-methylated derivatives from the corresponding unprotected amine is through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride (NaCNBH₃). This approach can be adapted to introduce other alkyl groups by using different aldehydes or ketones.

O-substituted analogs , such as O-methylated or O-acylated derivatives, are synthesized to probe the importance of the phenolic hydroxyl groups. nih.gov O-methylation can be achieved using reagents like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃).

Analogs with modified backbones can provide insights into the conformational requirements of biological targets. The synthesis of these analogs often involves chemoenzymatic approaches. For instance, norcoclaurine synthase (NCS), the enzyme that catalyzes the first committed step in BIA biosynthesis, has been shown to accept a variety of aldehyde and ketone substrates in place of its natural substrate, 4-hydroxyphenylacetaldehyde. mdpi.com This enzymatic flexibility allows for the creation of a library of novel tetrahydroisoquinoline analogs with modifications in the benzyl portion of the molecule, which can then be N-methylated to produce analogs of this compound. mdpi.com

Biotechnological Production and Metabolic Engineering

The production of this compound and its derivatives through biotechnological means offers a promising alternative to traditional extraction from plants like those in the Ranunculaceae and Papaveraceae families. biosynth.com Metabolic engineering strategies in various host systems are being developed to create sustainable and scalable production platforms.

Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae have been successfully engineered to produce key intermediates of the BIA pathway, including this compound and the downstream product, reticuline (B1680550). nih.gov These systems offer advantages like rapid growth, scalability, and amenability to genetic manipulation.

Researchers have reconstructed complex plant alkaloid biosynthetic pathways in these microbes. For instance, a microbial system for reticuline production was established by expressing a series of plant-derived genes in E. coli. nih.gov This engineered pathway involved the conversion of dopamine through several enzymatic steps to yield (S)-reticuline, a process in which (S)-N-methylcoclaurine is a direct precursor. nih.govnih.gov By expressing genes such as monoamine oxidase (MAO), norcoclaurine synthase (NCS), norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and 3′-hydroxy-N-methylcoclaurine-4′-O-methyltransferase (4′OMT), researchers successfully produced reticuline from dopamine. nih.govmit.edu

Similarly, S. cerevisiae has been engineered to harbor genes for BIA biosynthesis. nih.gov Yeast is a particularly suitable host for expressing plant-derived cytochrome P450 enzymes, such as (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), which are often challenging to express functionally in prokaryotic systems like E. coli. nih.govresearchgate.net The successful expression of these complex enzymes in yeast demonstrates its potential for producing a wide range of BIAs derived from this compound. nih.gov

Table 1: Examples of Engineered Microbial Systems for BIA Production

| Host Organism | Precursor/Substrate | Key Genes Expressed | Product | Reported Yield |

| Escherichia coli | Dopamine | MAO, NCS, 6OMT, CNMT, 4'OMT | (S)-Reticuline | 55 mg/L |

| Escherichia coli | Glycerol | Genes for L-tyrosine biosynthesis + BIA pathway genes | (S)-Reticuline | 46.0 mg/L |

| E. coli & S. cerevisiae (co-culture) | Dopamine | BIA pathway genes in E. coli; BBE, CYP80G2, CNMT in S. cerevisiae | Magnoflorine & Scoulerine | 7.2 mg/L & 8.3 mg/L |

Plant cell culture (PCC) presents an alternative platform for producing this compound and other secondary metabolites. These systems maintain the native enzymatic machinery and cellular environment for BIA biosynthesis, potentially leading to correctly folded and functional enzymes. nih.gov Callus cultures and cell suspension cultures can be initiated from various plant species and cultivated in controlled bioreactor environments. nih.govopenagrar.de

A key advantage of PCC is the ability to study and optimize biosynthetic pathways at the cellular level. openagrar.de The production of metabolites in plant cell cultures can be influenced by various factors, including the composition of the culture medium, phytohormones, and the application of elicitors. nih.govmdpi.com For instance, the addition of methyl jasmonate to cell cultures of Eschscholzia californica was shown to induce the accumulation of transcripts for CYP80B1, the enzyme that hydroxylates (S)-N-methylcoclaurine. nih.gov

Hairy root cultures, induced by infection with Agrobacterium rhizogenes, are another form of differentiated plant tissue culture that offers genetic stability and often higher productivity for secondary metabolites compared to undifferentiated cell suspensions. nih.govkoreascience.kr These cultures provide a valuable tool for investigating the biosynthesis of compounds derived from this compound.

The reconstruction of the this compound biosynthetic pathway in heterologous hosts is a cornerstone of metabolic engineering. nih.gov This approach involves identifying, cloning, and expressing the necessary genes from BIA-producing plants into microbial or other host systems. bohrium.com

Key enzymes in the pathway leading to and from this compound have been functionally expressed in heterologous systems. Coclaurine N-methyltransferase (CNMT), which catalyzes the N-methylation of coclaurine to form N-methylcoclaurine, has been cloned from various plant sources and expressed in E. coli for functional characterization and use in engineered pathways. nih.govbiocrick.com For example, three CNMTs from Stephania intermedia were cloned and expressed in E. coli, where they successfully methylated (R)-coclaurine to produce this compound. biocrick.com

Furthermore, the cytochrome P450-dependent mono-oxygenase (S)-N-methylcoclaurine 3'-hydroxylase (NMCH/CYP80B1), a critical enzyme that converts (S)-N-methylcoclaurine to (S)-3'-hydroxy-N-methylcoclaurine, has been functionally expressed in both S. cerevisiae and insect (Spodoptera frugiperda) cells. nih.govresearchgate.net The successful heterologous expression of these enzymes is a critical step in assembling the complete biosynthetic pathway to more complex alkaloids like reticuline and morphine in engineered hosts. nih.govmit.edu

A major challenge in biotechnological production is achieving commercially viable yields. Several strategies are employed to enhance the production of this compound and its derivatives in engineered systems. These strategies often involve a multi-pronged approach combining pathway optimization, host engineering, and process optimization. nih.govnih.gov

Other strategies include blocking competing metabolic pathways to direct more carbon flux towards the desired product and optimizing fermentation or culture conditions. nih.gov In plant cell cultures, the use of elicitors, such as methyl jasmonate, can trigger defense responses and significantly increase the production of secondary metabolites. mdpi.com Furthermore, developing robust and scalable cultivation processes, for instance in large-scale bioreactors, is essential for industrial application. nih.gov

Analytical and Characterization Techniques

Accurate detection and quantification of this compound and related metabolites in complex biological matrices are essential for metabolic engineering and biochemical studies. Advanced analytical techniques are indispensable for pathway elucidation, monitoring production titers, and characterizing enzyme function.

Liquid chromatography-mass spectrometry (LC-MS) is the premier analytical tool for the analysis of this compound and other BIAs. nih.gov Its high sensitivity and selectivity allow for the detection and quantification of low-abundance metabolites in extracts from microbial cultures, plant cells, and enzyme assays. cjnmcpu.com

In LC-MS analysis, compounds are first separated based on their physicochemical properties by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The separated compounds are then ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio (m/z). bioconductor.org Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, generating a characteristic fragmentation pattern that aids in the structural elucidation and confident identification of the compound. cjnmcpu.com

LC-MS/MS methods have been developed to specifically monitor the enzymatic conversion of substrates in the BIA pathway. For example, researchers have used LC-MS/MS to analyze the in vivo conversion of N-methylcoclaurine to 3′-hydroxy-N-methylcoclaurine by the CYP80B enzyme. cjnmcpu.com In these assays, specific transitions (the parent ion m/z and a specific fragment ion m/z) are monitored, allowing for highly specific and sensitive quantification of both the substrate (N-methylcoclaurine, m/z 300.25) and the product (3′-hydroxy-N-methylcoclaurine, m/z 316.15). cjnmcpu.com This level of detail is crucial for characterizing enzyme kinetics and optimizing biosynthetic pathways.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Computational Approaches in Mechanistic Elucidation

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand), such as this compound, to a protein (receptor) to form a stable complex wisdomlib.orgsemanticscholar.org. This method is valuable for understanding the interactions between substrates and enzymes at the molecular level and for elucidating catalytic mechanisms semanticscholar.org.

In the study of benzylisoquinoline alkaloid biosynthesis, molecular docking has been used to investigate the interaction of N-Methylcoclaurine with various enzymes. For example, docking simulations of this compound with a cytochrome P450 enzyme, NnCYP80G, were used to identify key amino acid residues involved in substrate binding and catalysis mdpi.com. The tetrahydroisoquinolin-7-ol moiety of this compound was shown to be positioned at a lysine channel, forming hydrogen bonds with specific residues mdpi.com. Such in silico analyses, often performed using software like Autodock Tools, help to guide site-directed mutagenesis experiments to verify the function of key residues mdpi.com.

Protein Structure Prediction and Mutagenesis Studies

The elucidation of enzyme structure and function is fundamental to understanding the biosynthesis of complex natural products like this compound. Methodologies such as protein structure prediction, X-ray crystallography, and site-directed mutagenesis are pivotal in revealing the molecular mechanisms of enzymes involved in the benzylisoquinoline alkaloid (BIA) pathway. These studies provide insights into substrate specificity, catalytic mechanisms, and the potential for protein engineering to create novel biocatalysts.

Coclaurine N-methyltransferase (CNMT)

Coclaurine N-methyltransferase (CNMT) is a key enzyme that catalyzes the N-methylation of coclaurine to form N-methylcoclaurine, a crucial step in the biosynthesis of many BIAs. nih.govnih.gov The determination of its crystal structure, combined with mutagenesis studies, has defined the architecture of its active site and the roles of key amino acid residues. nih.govresearchgate.net

Protein Structure: The first crystal structure of CNMT revealed a fold similar to other S-adenosyl-l-methionine (AdoMet) dependent methyltransferases. nih.govresearchgate.net The active site is a pocket where both the substrate (coclaurine) and the cofactor (AdoMet) bind. researchgate.net Structural analysis and docking models suggest that substrate binding is primarily achieved through interactions with hydrophobic aromatic residues and a salt bridge formation. nih.gov Specifically, residues like Phe322 and Trp329 are implicated in hydrophobic interactions, while Glu204 is proposed to form a salt bridge with the substrate's ammonium ion. nih.gov

Mutagenesis Studies: Site-directed mutagenesis has been employed to verify the function of specific residues within the CNMT active site. nih.gov By substituting key amino acids, researchers can assess their impact on substrate binding and catalytic activity. For example, the mutation of Phenylalanine-332 to Alanine (F332A) was investigated to probe its role in interacting with the tetrahydroisoquinoline (THIQ) aryl ring of the substrate. nih.gov

The findings from these studies indicate that residues His208 and the backbone carbonyl of Thr261 likely contribute to the deprotonation of the substrate's amine, preparing it for methylation by AdoMet. nih.gov The combination of structural data and the functional effects of mutations provides a detailed model of the CNMT catalytic mechanism. nih.govresearchgate.net

| Residue | Proposed Function | Supporting Evidence |

|---|---|---|

| E204 | Forms a salt bridge with the substrate's ammonium ion. | Structural and mutagenesis studies nih.gov |

| H208 | Acts as a catalytic base, deprotonating the substrate's amine. | Structural and mutagenesis studies nih.gov |

| T261 (Backbone Carbonyl) | May assist H208 in deprotonating the substrate's amine. | Structural and mutagenesis studies nih.gov |

| F322, W329 | Contribute to substrate binding via hydrophobic interactions. | Structural and mutagenesis studies nih.gov |

| F332 | Interacts with the THIQ aryl ring of the substrate. | Kinetic analysis of the F332A mutant showed a lack of substrate saturation, supporting its role in substrate interaction. nih.gov |

Norcoclaurine Synthase (NCS)

Norcoclaurine synthase (NCS) catalyzes the stereospecific Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde, which is the foundational step in the BIA pathway leading to the synthesis of (S)-norcoclaurine. nih.gov Understanding its structure is critical as it dictates the stereochemistry of all downstream alkaloids, including this compound.

Biological Roles and Mechanisms of Action in Research Contexts

Antioxidant Activities and Reactive Oxygen Species Neutralization within Plants

Reactive oxygen species (ROS) are natural byproducts of aerobic metabolism in plants, acting as signaling molecules but also causing oxidative damage at high concentrations. nih.govnih.gov Plants possess complex antioxidant systems, including enzymatic and non-enzymatic components, to maintain redox homeostasis. nih.govresearchgate.net Non-enzymatic antioxidants include a wide array of secondary metabolites, such as alkaloids and phenolic compounds. nih.govnih.gov

(R)-N-Methylcoclaurine is a member of the benzylisoquinoline alkaloid (BIA) class, a group of plant metabolites recognized for various pharmacological activities, including antioxidant action. nih.govnih.govmaxapress.com Research into a range of BIAs has demonstrated their capacity to inhibit lipid peroxidation and scavenge free radicals. nih.govtandfonline.com The antioxidant properties of these alkaloids are often attributed to specific structural features, particularly the presence of free hydroxyl or catechol groups, which can donate hydrogen atoms to neutralize ROS. nih.govtandfonline.com For instance, studies on related benzylisoquinoline alkaloids like laudanosoline (B600547) and the aporphine (B1220529) alkaloid boldine (B1667363) have confirmed their dose-dependent inhibition of microsomal lipid peroxidation. nih.govtandfonline.com

While the broader class of benzylisoquinoline alkaloids is known for antioxidant capabilities, specific research focusing directly on the antioxidant activity of this compound and its role in neutralizing reactive oxygen species within plant systems is not extensively detailed in the available literature. However, its structural relation to compounds with proven antioxidant effects suggests a potential, yet unconfirmed, role in the plant's defense against oxidative stress. nih.govnih.gov

Interactions with Biosynthetic Enzymes and Pathway Intermediates

This compound is a key intermediate in the intricate biosynthetic pathways of numerous benzylisoquinoline alkaloids in plants. Its formation and consumption are tightly regulated by a series of specific enzymes.

The biosynthesis begins with the formation of (S)-norcoclaurine, the first committed intermediate for all BIAs. nih.gov In pathways leading to (R)-configured alkaloids, such as those found in the sacred lotus (B1177795) (Nelumbo nucifera), (R)-norcoclaurine is the precursor. This is followed by a series of methylation and hydroxylation steps. This compound is synthesized from its immediate precursor, (R)-coclaurine, through the action of Coclaurine (B195748) N-methyltransferase (CNMT). This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the N-methylation of the secondary amine of coclaurine.

Once formed, this compound serves as a crucial branch-point substrate for various enzymatic reactions, leading to diverse alkaloid skeletons.

Aporphine Alkaloid Biosynthesis: In sacred lotus, enzymes such as NnCYP80G can utilize this compound to catalyze C-C phenol (B47542) coupling, a critical step in forming the aporphine backbone.

Bisbenzylisoquinoline (BIA) Alkaloid Biosynthesis: The enzyme NnCYP80A, also from lotus, catalyzes the C-O coupling of this compound molecules to produce bisbenzylisoquinoline alkaloids like liensinine (B1675319).

Reticuline (B1680550) Biosynthesis: In other plant species, (S)-N-methylcoclaurine is a substrate for N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B1), a cytochrome P450 enzyme that hydroxylates the molecule to produce (S)-3'-hydroxy-N-methylcoclaurine. This product is then O-methylated by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to yield (S)-reticuline, a central intermediate for hundreds of other BIAs, including morphine and berberine (B55584).

The table below summarizes the key enzymes that interact with N-methylcoclaurine and its direct precursors.

| Enzyme Name | Abbreviation | Function | Substrate(s) | Product(s) |

| Coclaurine N-methyltransferase | CNMT | Catalyzes the N-methylation of coclaurine. | (R/S)-Coclaurine, SAM | (R/S)-N-Methylcoclaurine |

| N-methylcoclaurine 3'-hydroxylase | NMCH (CYP80B1) | Catalyzes the 3'-hydroxylation of N-methylcoclaurine. | (S)-N-Methylcoclaurine | (S)-3'-hydroxy-N-methylcoclaurine |

| Cytochrome P450 80A (Lotus) | NnCYP80A | Catalyzes C-O phenol coupling to form bisbenzylisoquinolines. | This compound | Bisbenzylisoquinoline alkaloids |

| Cytochrome P450 80G (Lotus) | NnCYP80G | Catalyzes C-C phenol coupling to form aporphines. | This compound | Aporphine alkaloids |

Effects on Cellular Systems in In Vitro Studies

The mitochondrial electron transport chain is fundamental to cellular energy production, and its inhibition can lead to cytotoxicity. Complex I (NADH:ubiquinone oxidoreductase) is a critical component of this chain. While direct studies examining the effect of this compound on mitochondrial complex I in neuroblastoma cell lines have not been identified, research on structurally related alkaloids provides context for potential bioactivity.

A study on a different subclass of benzylisoquinoline alkaloids, the bisbenzyltetrahydroisoquinolines, isolated from Xylopia columbiana, demonstrated that these compounds are selective inhibitors of mitochondrial respiratory chain complex I. nih.gov Alkaloids such as (-)-medelline, (+)-antioquine, (+)-aromoline, and (+)-obamegine were shown to inhibit complex I activity in submitochondrial particles from beef heart. nih.gov This research establishes a precedent that the broader BIA structural framework can interact with and inhibit this essential mitochondrial enzyme complex.

The table below details the inhibitory activity of these related alkaloids on mitochondrial complex I.

| Compound | Type | IC₅₀ (µM) |

| (+)-Antioquine | Bisbenzyltetrahydroisoquinoline | 1.84 |

| (+)-Aromoline | Bisbenzyltetrahydroisoquinoline | 1.48 |

| (-)-Medelline | Bisbenzyltetrahydroisoquinoline | 4.71 |

| (+)-Obamegine | Bisbenzyltetrahydroisoquinoline | 0.94 |

| (+)-Thaligrisine | Bisbenzyltetrahydroisoquinoline | 0.47 |

| (+)-Isotetrandrine | Bisbenzyltetrahydroisoquinoline | 0.15 |

It is important to emphasize that these findings pertain to bisbenzyltetrahydroisoquinolines, which are structurally distinct from the 1-benzylisoquinoline (B1618099) structure of this compound. nih.gov Neuroblastoma cell lines are known to be heterogeneous, with varying responses to cytotoxic agents and differences in mitochondrial dynamics. nih.govnih.govmdpi.com However, without specific experimental data, any potential effect of this compound on mitochondrial complex I in these or any other cell lines remains speculative.

Future Research Trajectories

Unraveling Undiscovered Biosynthetic Enzymes and Pathways

While the initial steps leading to (R)-N-Methylcoclaurine are relatively well-understood, the subsequent enzymatic modifications that generate the vast diversity of downstream BIAs remain partially obscure. A primary future objective is the discovery and characterization of these novel enzymes. For instance, the conversion of this compound into various bisbenzylisoquinoline and aporphine (B1220529) alkaloids involves complex cyclization and coupling reactions, many of which are catalyzed by uncharacterized cytochrome P450 enzymes and other oxidoreductases. nih.govresearchgate.net

Integrative approaches combining transcriptomics and metabolomics have proven effective in identifying candidate genes involved in BIA biosynthesis. nih.gov Future research will intensify these efforts, using next-generation sequencing and sophisticated mass spectrometry to correlate gene expression patterns with the accumulation of specific alkaloids in various plant tissues and species. This will enable the identification of genes encoding enzymes responsible for specific, and often rare, biosynthetic steps. Functional characterization of these candidate genes through heterologous expression in microbial or plant systems will be essential to confirm their precise roles in the pathway.

Investigating Regulatory Networks and Metabolic Flux Diversion

The production of this compound and its conversion into downstream products are tightly regulated processes within the plant. Understanding the complex regulatory networks that govern this pathway is essential for metabolic engineering efforts. Future research will focus on identifying and characterizing the transcription factors (TFs) that control the expression of BIA biosynthetic genes. nih.govresearchgate.net Families of TFs, such as WRKY, bHLH, AP2/ERF, and MYB, have been implicated in regulating alkaloid biosynthesis, and future studies will aim to elucidate their specific targets and mechanisms of action. frontiersin.org

Investigating how developmental cues and environmental stimuli influence these regulatory networks is another critical avenue. nih.gov By understanding these regulatory switches, it may be possible to manipulate them to enhance the production of desired compounds. Furthermore, a quantitative understanding of metabolic flux—the rate of turnover of metabolites through the pathway—is needed. nih.gov Research using techniques like ¹³C-metabolic flux analysis will help identify rate-limiting steps and points of metabolic diversion, providing crucial knowledge for rationally engineering the pathway to divert metabolic resources towards the synthesis of specific high-value alkaloids derived from this compound.

Exploration of Novel Enzymatic Activities and Stereochemical Control

Recent discoveries have revealed that some biosynthetic enzymes possess unexpected flexibility and catalytic capabilities. For example, enzymes like NnCYP80G from Nelumbo nucifera exhibit broad substrate selectivity, capable of acting on this compound, (S)-N-methylcoclaurine, and coclaurine (B195748) to produce different alkaloid scaffolds. researchgate.net A key research trajectory will be the systematic exploration of known enzymes for such novel activities on both natural and non-natural substrates. This could lead to the biocatalytic production of novel alkaloid structures with potentially new biological activities.

Stereochemistry is a defining feature of BIA biosynthesis, and the control of stereoisomer formation is paramount. While some pathways show a strong preference for (R)- or (S)-configured intermediates, the mechanisms are not fully understood. researchgate.net Future work will involve detailed structural and mechanistic studies of key enzymes, such as coclaurine N-methyltransferase (CNMT) and norcoclaurine synthase (NCS), to understand the basis of their stereoselectivity. nih.govresearchgate.net Protein engineering and directed evolution could then be employed to alter or enhance the stereochemical control of these enzymes, enabling the synthesis of specific stereoisomers that are difficult to produce through conventional chemical methods.

Advancements in Synthetic Biology for Sustainable Production

The reliance on plant extraction for valuable BIAs is often limited by low yields and complex purification processes. Synthetic biology offers a promising alternative for sustainable and scalable production. nih.gov A major future focus is the reconstitution and optimization of biosynthetic pathways leading from this compound to target alkaloids in microbial chassis such as Escherichia coli and Saccharomyces cerevisiae. nih.govmdpi.comresearchgate.net

This research will address current challenges, including the low activity of plant enzymes in microbial hosts and the toxicity of some BIA intermediates. nih.gov Strategies will include enzyme engineering for improved catalytic efficiency, pathway balancing through promoter and copy number optimization, and cofactor engineering to ensure an adequate supply of necessary molecules like S-adenosyl methionine (SAM). nih.gov The development of modular pathway assembly techniques will facilitate the rapid construction and testing of different pathway configurations, accelerating the creation of high-performing microbial cell factories for on-demand alkaloid production. nih.govsciepublish.com

| Strategy | Objective | Examples/Approaches | Reference |

|---|---|---|---|

| Enzyme Engineering | Improve catalytic efficiency and substrate specificity of plant enzymes in microbial hosts. | Directed evolution, site-directed mutagenesis. | nih.gov |

| Pathway Optimization | Balance metabolic flux and avoid accumulation of toxic intermediates. | Promoter engineering, varying gene copy numbers, modular pathway assembly. | nih.gov |

| Host Engineering | Enhance precursor and cofactor supply for the heterologous pathway. | Overexpression of upstream pathway genes (e.g., for tyrosine or SAM). | nih.gov |

| Compartmentalization | Isolate pathways to prevent interference with host metabolism or sequester toxic intermediates. | Targeting enzymes to specific organelles like mitochondria or vacuoles. | nih.gov |

Deepening Understanding of Plant-Specific Stereoisomerism

The stereochemical outcome of BIA biosynthesis can vary significantly between different plant species. While the pathway leading to morphine in poppy proceeds through (S)-reticuline, other plants utilize the (R)-enantiomers as key intermediates. researchgate.net A fundamental area for future research is to understand the evolutionary and biochemical basis for this divergence. This involves comparative studies of enzymes from different plant species to identify the key residues and structural features that determine their stereopreference.

Researchers will need to characterize the full suite of enzymes in plants that predominantly produce (R)-configured alkaloids. This includes identifying and studying the specific norcoclaurine synthases (NCS), O-methyltransferases (OMTs), and N-methyltransferases (NMTs) that preferentially produce and act upon (R)-coclaurine and this compound. researchgate.net Understanding why some enzymes accept both (R) and (S) substrates while others are highly specific will provide deeper insights into the evolution of metabolic pathways and offer a broader toolkit for synthetic biology applications. mdpi.com

Elucidation of Cellular Transport and Accumulation Mechanisms

The biosynthesis of complex alkaloids is often spatially segregated within the plant, involving multiple cell types and subcellular compartments. nih.govchinbullbotany.com A significant gap in our knowledge is how this compound and other BIA intermediates are transported across cellular membranes and ultimately accumulated, often in the central vacuole. chinbullbotany.comnih.gov Future research must focus on identifying and characterizing the specific transporter proteins responsible for this trafficking.

Candidate transporter families, including ATP-binding cassette (ABC), multidrug and toxic compound extrusion (MATE), and purine (B94841) permease (PUP) transporters, have been implicated in alkaloid transport. researchgate.netnih.gov A key goal is to functionally characterize members of these families and determine their specific substrates within the BIA pathway. For vacuolar accumulation, studies have suggested the involvement of H+/alkaloid antiporters. nih.gov Elucidating the molecular identity and mechanism of these antiporters is crucial. researchgate.net Understanding these transport systems is not only fundamental to plant biology but also critical for engineering efficient production in both plants and microbial hosts, as it could prevent feedback inhibition and cytotoxicity by sequestering the final products. nih.govresearchgate.net

Application of Advanced Omics and Computational Biology for Pathway Discovery

The complexity of BIA metabolic networks necessitates the use of systems-level approaches. Future research will increasingly rely on the integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of alkaloid biosynthesis. nih.gov Co-expression network analysis, which links the expression of unknown genes to that of known pathway genes and the accumulation of specific metabolites, will be a powerful tool for discovering new enzymes and regulatory factors. researchgate.netembopress.orgnih.gov

| Omics Type | Data Provided | Application in BIA Research | Reference |

|---|---|---|---|

| Genomics | Complete genetic blueprint of an organism. | Identification of all potential biosynthetic genes (e.g., P450s, methyltransferases). | nih.gov |

| Transcriptomics | Gene expression levels under specific conditions. | Identifying candidate genes by correlating expression with alkaloid production (co-expression analysis). | researchgate.net |

| Proteomics | Protein abundance in a sample. | Confirming the translation of biosynthetic genes and identifying post-translational modifications. | nih.gov |

| Metabolomics | Comprehensive profile of metabolites. | Identifying novel intermediates and end-products; correlating metabolite levels with gene expression. | embopress.org |

Computational biology will be indispensable for integrating and interpreting these large datasets. omicscouts.comvirginia.edu Advanced algorithms and machine learning can help predict enzyme function, model metabolic flux, and reconstruct entire metabolic networks from multi-omics data. nih.gov These in silico models can then generate testable hypotheses to guide wet-lab experiments, creating an efficient cycle of discovery for fully mapping the intricate pathways originating from this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.